molecular formula C17H36F3NO3S B1273034 Tetrabutylammonium trifluoromethanesulfonate CAS No. 35895-70-6

Tetrabutylammonium trifluoromethanesulfonate

Cat. No.: B1273034
CAS No.: 35895-70-6
M. Wt: 391.5 g/mol
InChI Key: YNJQKNVVBBIPBA-UHFFFAOYSA-M
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Description

Tetrabutylammonium trifluoromethanesulfonate, also known as tetrabutylammonium triflate, is a chemical compound with the molecular formula (CH3CH2CH2CH2)4N(CF3SO3). It is a white crystalline solid that is highly soluble in organic solvents. This compound is widely used in various chemical reactions and industrial applications due to its unique properties .

Scientific Research Applications

Safety and Hazards

Tetrabutylammonium trifluoromethanesulfonate should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Mechanism of Action

Target of Action

Tetrabutylammonium trifluoromethanesulfonate is primarily used as a reagent in various chemical reactions . It does not have a specific biological target, as it is not typically used in biological systems. Instead, it interacts with other chemical compounds to facilitate reactions.

Mode of Action

The compound acts as a phase-transfer catalyst, facilitating the migration of a reactant from one phase into another phase where reaction can take place . It is also used as a precursor in the formation of metallohosts for the controlled release and uptake of guests .

Biochemical Pathways

It plays a crucial role in the electrochemical reduction of co2 in ionic liquid/organic solvent mixtures .

Result of Action

The primary result of this compound’s action is the facilitation of chemical reactions. For example, it has been used in the study of the controlled release and uptake of guests in metallohosts . It also plays a role in the electrochemical reduction of CO2 .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in an inert atmosphere at room temperature . The compound’s effectiveness as a reagent can also be affected by the presence of other chemicals, the temperature, and the pH of the solution.

Biochemical Analysis

Biochemical Properties

Tetrabutylammonium trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst and reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the activation of thioglycosides and in the electrochemical reduction of CO2 in ionic liquid/organic solvent mixtures . The nature of these interactions often involves the stabilization of reaction intermediates and the facilitation of electron transfer processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies involving the controlled release and uptake of guests in metallohosts . These effects are crucial for understanding how this compound can be utilized in drug delivery systems and other biomedical applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a precursor in the formation of deep eutectic solvents and participates in various electrochemical studies . These interactions are essential for its role in facilitating biochemical reactions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, making it suitable for prolonged use in in vitro and in vivo experiments . Understanding these temporal effects is vital for optimizing its application in research and industry.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Research on its dosage effects is essential for determining safe and effective concentrations for use in various applications . These studies help establish guidelines for its use in biomedical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, which are crucial for understanding its role in cellular metabolism . These interactions provide insights into how the compound can be used to modulate metabolic processes and develop new therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. Its localization and accumulation are critical for its activity and function . Understanding these aspects is essential for optimizing its delivery and efficacy in biomedical applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and effects . These insights are crucial for developing targeted delivery systems and enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium trifluoromethanesulfonate can be synthesized through the reaction of tetrabutylammonium hydroxide with trifluoromethanesulfonic acid. The reaction is typically carried out in an organic solvent such as acetonitrile or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then packaged and distributed for various applications .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include alcohols, carboxylic acids, sulfonyl chlorides, alkanes, alkenes, and aromatic compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include esters, substituted aromatic compounds, cracked alkanes, alkylated alkenes, isomerized alkanes, trans-alkylated aromatics, and brominated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylammonium trifluoromethanesulfonate is unique due to its high solubility in organic solvents and its ability to act as a versatile catalyst in various chemical reactions. Its trifluoromethanesulfonate anion provides stability and enhances its reactivity compared to other similar compounds .

Properties

IUPAC Name

tetrabutylazanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.CHF3O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)8(5,6)7/h5-16H2,1-4H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJQKNVVBBIPBA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name Tetrabutylammonium trifluoromethanesulfonate
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CAS No.

35895-70-6
Record name Tetrabutylammonium trifluoromethanesulfonate
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Record name Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1)
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Record name Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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